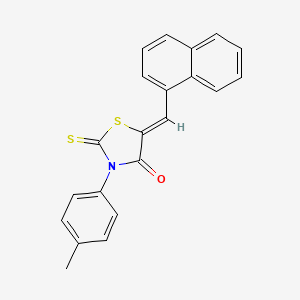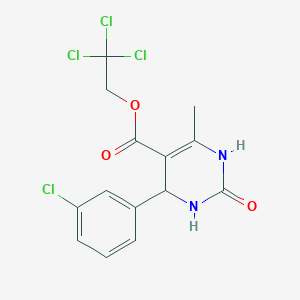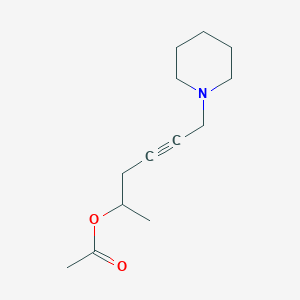
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as MNAT, is a synthetic compound that has gained attention for its potential applications in scientific research. MNAT is a thiazolidinone derivative that has been synthesized using various methods, making it a versatile compound for use in a range of studies. In
作用機序
The mechanism of action of 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activation of nuclear factor-kappa B (NF-κB). In addition, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the detection of thiols. 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its versatility as a fluorescent probe and its potential as an anti-cancer and anti-inflammatory agent. However, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the study of 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one include the development of more efficient synthesis methods and the evaluation of its potential as a therapeutic agent for various diseases.
合成法
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been synthesized using various methods, including the reaction of 4-methylbenzaldehyde and 1-naphthaldehyde with thiourea in the presence of acetic acid. The reaction mixture is refluxed for several hours to produce 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one as a yellow solid. Other methods include the reaction of 2-aminobenzothiazole with 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of acetic acid and the reaction of 2-aminothiazole with 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of ethanol.
科学的研究の応用
3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In pharmacology, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In biochemistry, 3-(4-methylphenyl)-5-(1-naphthylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been evaluated for its potential as a fluorescent probe for the detection of thiols.
特性
IUPAC Name |
(5Z)-3-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NOS2/c1-14-9-11-17(12-10-14)22-20(23)19(25-21(22)24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUKWPBVDTPOI-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-methylphenyl)-5-(naphthalen-1-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate](/img/structure/B5120573.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)

![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-methoxybenzamide](/img/structure/B5120681.png)
